REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C(=O)([O-])[O-].[K+].[K+].Br[CH:19]([Cl:21])[CH3:20]>CC(=O)CC>[Cl:21][CH2:19][CH2:20][O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours under nitrogen
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the oil dissolved in diethyl ether (300 mL)
|
Type
|
WASH
|
Details
|
washed with 10% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in 1:1 methylene chloride-hexanes
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad silica
|
Type
|
CONCENTRATION
|
Details
|
Upon concentration
|
Type
|
CUSTOM
|
Details
|
was afforded
|
Name
|
|
Type
|
|
Smiles
|
ClCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |